molecular formula C10H12N2O4S B2528715 3-(1,1-Dioxo-1,2,6-thiadiazinan-2-yl)benzoic acid CAS No. 2287282-48-6

3-(1,1-Dioxo-1,2,6-thiadiazinan-2-yl)benzoic acid

Cat. No.: B2528715
CAS No.: 2287282-48-6
M. Wt: 256.28
InChI Key: BHCHVMDIPYENNV-UHFFFAOYSA-N
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Description

Scientific Research Applications

3-(1,1-Dioxo-1,2,6-thiadiazinan-2-yl)benzoic acid has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1-Dioxo-1,2,6-thiadiazinan-2-yl)benzoic acid typically involves the reaction of benzoic acid derivatives with thiadiazine precursors under controlled conditions. One common method includes the cyclization of appropriate precursors in the presence of oxidizing agents to form the thiadiazine ring . The reaction conditions often require specific temperatures and pH levels to ensure the successful formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the compound with high purity (minimum 95%) .

Chemical Reactions Analysis

Types of Reactions

3-(1,1-Dioxo-1,2,6-thiadiazinan-2-yl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazine ring to its corresponding thiadiazolidine form.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Catalysts: Lewis acids such as aluminum chloride for substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiadiazolidine derivatives.

    Substitution: Formation of substituted benzoic acid derivatives.

Mechanism of Action

The mechanism of action of 3-(1,1-Dioxo-1,2,6-thiadiazinan-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s thiadiazine ring can interact with biological macromolecules, potentially inhibiting enzyme activity or disrupting cellular processes. The exact molecular targets and pathways are still under investigation, but its unique structure allows for diverse interactions with biological systems .

Comparison with Similar Compounds

Similar Compounds

    2-(6-Thioxo-1,3,5-thiadiazinan-3-yl)-N’-phenylacethydrazide: Known for its antifungal activities.

    Benzoic acid derivatives: Various substituted benzoic acids with different functional groups.

Uniqueness

3-(1,1-Dioxo-1,2,6-thiadiazinan-2-yl)benzoic acid stands out due to its unique thiadiazine ring structure, which imparts distinct chemical and biological properties. Its versatility as a small molecule scaffold makes it valuable for diverse applications in research and industry.

Properties

IUPAC Name

3-(1,1-dioxo-1,2,6-thiadiazinan-2-yl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4S/c13-10(14)8-3-1-4-9(7-8)12-6-2-5-11-17(12,15)16/h1,3-4,7,11H,2,5-6H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHCHVMDIPYENNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNS(=O)(=O)N(C1)C2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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